Bis(dimethyl dithiophosphato)copper

Description

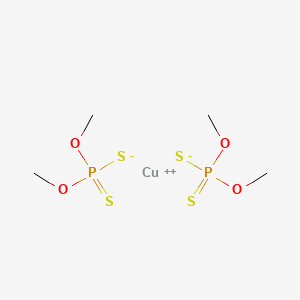

Bis(dimethyl dithiophosphato)copper, a copper(II) complex with the molecular formula Cu[(CH₃O)₂PS₂]₂, is a coordination compound characterized by its dimeric structure and sulfur-rich ligand environment. The compound is synthesized via the reaction of copper salts with dimethyl dithiophosphoric acid, forming a square-planar geometry around the copper center . Its crystal structure, often resolved using X-ray crystallography (e.g., SHELX and WinGX ), reveals strong Cu–S bonds and intermolecular interactions that influence its stability and reactivity.

The compound exhibits notable thermal stability (decomposition >200°C) and solubility in polar organic solvents like dichloromethane and acetone, making it suitable for applications in catalysis, agrochemicals, and materials science . Its electronic properties, including ligand-to-metal charge transfer transitions, have been studied via UV-Vis spectroscopy, revealing absorption bands in the 300–400 nm range .

Structure

3D Structure of Parent

Properties

CAS No. |

28867-26-7 |

|---|---|

Molecular Formula |

C4H12CuO4P2S4 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

VGLRSDJWIRZUJJ-UHFFFAOYSA-L |

Canonical SMILES |

COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dimethyl Dithiophosphoric Acid (Ligand Precursor)

The first step in preparing bis(dimethyl dithiophosphato)copper is synthesizing the ligand, dimethyl dithiophosphoric acid. This is typically achieved by reacting phosphorus pentasulfide (P2S5) with dimethyl alcohol (methanol):

$$

\text{P}2\text{S}5 + 4 \text{CH}3\text{OH} \rightarrow 2 \text{(CH}3\text{O)}2\text{PS}2\text{H} + \text{byproducts}

$$

This reaction yields dimethyl dithiophosphoric acid, which serves as the ligand source for copper complexation.

Complexation with Copper Salts

The prepared dimethyl dithiophosphoric acid is then reacted with copper salts such as copper(II) sulfate (CuSO4) or copper(II) chloride (CuCl2). The reaction is generally carried out in aqueous or organic solvents under controlled stoichiometric conditions to ensure the formation of the bis-ligated copper complex.

$$

2 \text{(CH}3\text{O)}2\text{PS}2\text{H} + \text{Cu}^{2+} \rightarrow \text{Cu}[(\text{CH}3\text{O})2\text{PS}2]_2 + 2 \text{H}^+

$$

The copper ion coordinates through the sulfur atoms of the dithiophosphate ligands, forming a stable complex.

Isolation and Purification

The this compound complex typically precipitates out of the reaction mixture as a brown solid. It is isolated by filtration, washed to remove impurities, and dried under vacuum or ambient conditions. The purity and identity of the compound are confirmed by spectroscopic methods such as NMR, FTIR, and elemental analysis.

Detailed Research Findings and Analytical Data

Spectroscopic Characterization

- NMR Spectroscopy: Solid-state $$^{31}P$$ MAS NMR and static $$^{65}Cu$$ NMR have been used to study the coordination environment of copper in related copper(I) dialkyldithiophosphate clusters, providing insight into ligand binding modes and cluster formation.

- FTIR Spectroscopy: Characteristic P=S and P–O stretching vibrations confirm the presence of dithiophosphate ligands coordinated to copper.

- Elemental Analysis: Carbon, hydrogen, phosphorus, and sulfur contents are consistent with the expected stoichiometry of the this compound complex.

Electrochemical Behavior

Electrochemical studies reveal redox activity associated with the copper center and ligand environment. Square-wave voltammetry has been employed to analyze the redox properties of related dithiophosphate complexes, indicating potential for catalytic and biological applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Ligand synthesis | P2S5 + methanol, reflux, inert atmosphere | Yields dimethyl dithiophosphoric acid |

| Copper salt | CuSO4 or CuCl2, aqueous or organic solvent | Stoichiometric ratio 1:2 (Cu:ligand) |

| Reaction temperature | Room temperature to mild heating (25–60 °C) | Controls complex formation rate |

| Reaction time | 1–4 hours | Ensures complete complexation |

| Isolation method | Filtration, washing with solvent, drying | Produces brown solid complex |

| Characterization techniques | NMR, FTIR, elemental analysis, electrochemistry | Confirms structure and purity |

Notes on Variations and Related Compounds

- The oxidation state of copper can vary (Cu(I) or Cu(II)) depending on the copper salt and reaction conditions, influencing the coordination geometry and properties.

- Similar compounds with different alkyl substituents on the dithiophosphate ligand (e.g., diethyl, diphenyl) show variations in solubility and reactivity, which can be exploited for specific applications.

- Studies on copper(I) dialkyldithiophosphate clusters reveal complex cluster formation and redox cycling on mineral surfaces, indicating potential catalytic and surface chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can be reduced back to copper(I) under specific conditions.

Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve the use of other thiophosphates or phosphines.

Major Products:

Oxidation: Copper(II) dimethyl dithiophosphate.

Reduction: Copper(I) dimethyl dithiophosphate.

Substitution: Various copper(I) or copper(II) complexes with different ligands.

Scientific Research Applications

Bis(dimethyl dithiophosphato)copper has several applications in scientific research:

Chemistry: Used as a reagent in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Widely used in the flotation processes for the beneficiation of metal ores, particularly in the extraction of copper, gold, and other precious metals

Mechanism of Action

The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper(I) ion with the sulfur atoms of the dimethyl dithiophosphate ligands. This coordination enhances the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with metal surfaces and biological molecules, leading to various chemical and biological effects .

Comparison with Similar Compounds

Key Findings :

- The dimethyl derivative adopts a more rigid square-planar geometry compared to the diethyl analog, which exhibits steric distortion due to bulkier ethyl groups .

- Shorter Cu–S bond lengths in the diphenyl variant suggest stronger metal-ligand interactions, attributed to electron-withdrawing phenyl groups enhancing ligand acidity .

Thermal and Solubility Properties

Key Findings :

- The diphenyl derivative demonstrates superior thermal stability, likely due to aromatic π-stacking interactions enhancing lattice energy .

- Dimethyl and diethyl analogs show higher solubility in non-polar solvents, whereas the diphenyl variant is preferred for solid-state applications .

Catalytic and Functional Performance

- This compound: Effective in Suzuki-Miyaura cross-coupling reactions, with turnover numbers (TON) up to 10³ due to accessible Cu(II)/Cu(I) redox cycles .

- Bis(diethyl dithiophosphato)copper : Less active in catalysis but widely used as an anti-wear agent in industrial lubricants .

- Bis(diphenyl dithiophosphato)copper : Exhibits photoluminescence properties, making it suitable for optoelectronic devices .

Contradictions : Some studies report conflicting solubility data for the dimethyl variant, possibly due to variations in crystallinity or solvent purity .

Q & A

Q. Which research frameworks (e.g., PICO, PEO) are suitable for structuring studies on this compound?

- Methodological Answer : For comparative studies (e.g., catalytic efficiency), use the PICOT framework:

- P opulation: Target reaction (e.g., Suzuki coupling).

- I ntervention: this compound catalyst.

- C omparison: Alternative copper complexes.

- O utcome: Yield, turnover frequency.

- T ime: Reaction duration.

For environmental impact studies, apply the PEO framework (Population, Exposure, Outcome) to link soil concentration levels with ecological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.